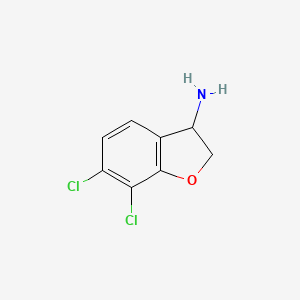

6,7-Dichloro-2,3-dihydrobenzofuran-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-2-1-4-6(11)3-12-8(4)7(5)10/h1-2,6H,3,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMAYQIYUBDETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6,7 Dichloro 2,3 Dihydrobenzofuran 3 Amine and Analogues

Strategies for Constructing the 2,3-Dihydrobenzofuran (B1216630) Core

The construction of the 2,3-dihydrobenzofuran ring system is of significant interest in organic synthesis due to its prevalence in bioactive molecules. cnr.itmdpi.com Methodologies for its synthesis are broadly categorized into intermolecular and intramolecular approaches. cnr.it Intermolecular strategies often involve cycloaddition reactions, while intramolecular methods focus on the formation of a key bond to close the heterocyclic ring. cnr.it

A variety of cyclization reactions have been developed to form the dihydrobenzofuran core, often proceeding through key intermediates like quinone methides. cnr.it These reactions provide versatile pathways to functionalized dihydrobenzofurans.

One prominent strategy involves the use of ortho-quinone methides, which can be generated from precursors such as o-siloxybenzyl halides. cnr.it These reactive intermediates can then undergo formal [4+1]-cycloaddition with various partners. For instance, reaction with stabilized sulfur ylides or 1,2-dicarbonyl compounds (mediated by phosphorus(III)) can yield 2-substituted and 2,2-disubstituted dihydrobenzofurans, respectively. cnr.itorganic-chemistry.org

Annulation reactions, such as [3+2] and [4+1] cyclizations, are also powerful tools for constructing the dihydrobenzofuran skeleton. nih.gov Base-mediated [4+1] cyclization of trimethylsulfoxonium (B8643921) iodide with substituted 2-hydroxylimides has been shown to produce 3-amino-2,3-dihydrobenzofurans in moderate to excellent yields. nih.gov Similarly, phosphoric acid-catalyzed [3+2] annulation of substituted quinone monoimines with 3-hydroxymaleimides can lead to enantiomerically enriched 2,3-dihydrobenzofuran derivatives. nih.gov Dearomative cyclization reactions of 2-nitrobenzofurans with various nucleophiles represent another innovative approach to building complex polycyclic systems containing the 2,3-dihydrobenzofuran core. nih.gov

A biomimetic approach has also been described, involving the acid-catalyzed cyclization of 2-(2'-hydroxyethyl)quinone precursors. nih.gov In this method, an oxonium ion intermediate is formed via intramolecular cyclization, which is then reduced in situ by a dihydroquinone source to yield the final dihydrobenzofuran product. nih.gov

| Cyclization Strategy | Key Intermediates/Reactants | Product Type | Catalyst/Mediator | Yield Range |

| Formal [4+1] Cycloaddition | o-Quinone Methides + Sulfur Ylides | 2-Substituted DHBs | F⁻ source | Not specified |

| Formal [4+1] Cycloaddition | o-Quinone Methides + 1,2-Dicarbonyls | 2,2-Disubstituted DHBs | Phosphorus(III) | 48–92% cnr.it |

| [4+1] Annulation | 2-Hydroxylimides + Trimethylsulfoxonium Iodide | 3-Amino-2,3-DHBs | NaH | 50–94% nih.gov |

| [3+2] Annulation | Quinone Monoimines + 3-Hydroxymaleimides | Enantioenriched DHBs | Phosphoric Acid | 62–99% nih.gov |

| Dearomative (3+2) Cycloaddition | 2-Nitrobenzofurans + para-Quinamines | Benzofuro[3,2-b]indol-3-ones | K₂CO₃ | up to 98% nih.gov |

| Biomimetic Cyclization | 2-(2'-hydroxyethyl)quinones | Monomeric/Dimeric DHBs | Acid catalyst + Dihydroquinone | Good to Excellent nih.gov |

DHB: Dihydrobenzofuran

Radical cyclizations offer a powerful method for constructing the 2,3-dihydrobenzofuran skeleton, particularly for accessing functionalized products suitable for further modification. tandfonline.com A common approach involves the generation of an aryl radical from an aryl halide precursor, typically using organotin reagents like Bu₃SnH with a radical initiator such as AIBN. tandfonline.com When the aryl radical has an ortho substituent containing a double bond at the 5,6-position, it undergoes a rapid and regioselective 5-exo-trig cyclization to form the dihydrobenzofuran ring. tandfonline.com

More recent developments have focused on transition-metal-free cascade reactions. researchgate.netnih.gov One such strategy involves a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether. researchgate.netnih.gov This SET process initiates a radical cyclization cascade, which is followed by an intermolecular radical-radical coupling to construct complex benzofurylethylamine derivatives. researchgate.netnih.gov This method is notable for its mild conditions and ability to generate polycyclic structures that are otherwise difficult to access. researchgate.net

Anionic cyclizations represent another key strategy for forming the 2,3-dihydrobenzofuran core. These reactions often involve the intramolecular attack of an oxygen anion onto a suitable electrophile within the same molecule. A classic example is the intramolecular nucleophilic cyclization of β-(o-hydroxyphenyl) ethanol (B145695) derivatives. tandfonline.com

Biomimetic strategies often mimic enzymatic processes found in nature. For example, the horseradish peroxidase (HRP)-catalyzed oxidative phenol (B47542) coupling of ferulic acid amides, using hydrogen peroxide as the oxidant, can produce optically active 2,3-dihydrobenzofurans. tandfonline.com A different biomimetic approach involves the acid-catalyzed construction of the dihydrobenzofuran heterocycle from 2-(2'-hydroxyethyl)quinone precursors. nih.gov This reaction proceeds through a putative oxonium ion intermediate formed by intramolecular hydroxyl cyclization, which is then reduced in situ. nih.gov The product distribution in this system can be controlled by the electronic properties of the quinone substrate and the added reducing agent. nih.gov

Lewis acid and transition-metal catalysis are cornerstones of modern synthetic chemistry and have been extensively applied to the synthesis of 2,3-dihydrobenzofurans. mdpi.comnih.gov These methods offer high efficiency, selectivity, and functional group tolerance. nih.govrsc.org

Transition-Metal Catalysis: A wide array of transition metals, including palladium, rhodium, copper, nickel, and iridium, have been employed. nih.govrsc.org

Palladium: Pd-catalyzed reactions are particularly versatile. The Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes provides a route to chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol. organic-chemistry.org Intramolecular C(sp³)–H and C(sp²)–H bond coupling of alkyl phenyl ethers is another powerful Pd-catalyzed method. nih.govrsc.org

Rhodium: Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a [3+2] annulation with 1,3-dienes enables the construction of various chiral dihydrobenzofurans. organic-chemistry.orgresearchgate.net

Copper: Cu-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters have been used to synthesize chiral dihydrobenzofuran-3-ols. nih.govrsc.org Copper/BOX complexes catalyze the reaction of 2-imino-substituted phenols with aryl diazoacetates to afford enantiomerically enriched 2,3-dihydrobenzofurans with quaternary carbon centers. mdpi.comnih.gov

Nickel: Ni-catalyzed methods include the synthesis of chiral 2,3-dihydrobenzofurans from ortho-substituted aryl halides and the tandem enantioselective Heck cross-coupling of o-aryl iodides. nih.govrsc.org

Lewis and Brønsted Acid Catalysis: Various acid catalysts facilitate the construction of the dihydrobenzofuran ring. nih.gov

Brønsted Acids: Polyphosphoric acid (PPA) can mediate the transformation of ortho-allyl/prenyl phenols into dihydrobenzofuran derivatives. nih.gov Trifluoromethanesulfonic acid (TfOH) has been used in a metal-free [4+1] annulation of p-quinone methides with α-aryl diazoacetates. nih.gov

Lewis Acids: A combination of a Lewis acid (boron trifluoride diethyl etherate) and a Brønsted acid (propionic acid) has been reported for the synthesis of 3-enamide-substituted dihydrobenzofurans from 1,6-enynes and nitriles. nih.gov Tin(II) chloride has also been noted as an alternative to Lewis acidic ionic liquids in related syntheses. mdpi.com

| Catalyst System | Reaction Type | Substrates | Product Feature |

| Pd/TY-Phos | Heck/Tsuji-Trost | o-Bromophenols + 1,3-Dienes | Chiral, substituted |

| Rh(III)-Cp* | C-H Activation/[3+2] Annulation | N-Phenoxyacetamides + 1,3-Dienes | Chiral, high ee |

| Copper/BOX Complex | [4+1] Annulation | 2-Imino-phenols + Aryl Diazoacetates | Enantioenriched, quaternary center |

| Nickel(II) | Reductive Heck Coupling | o-Aryl Iodides | Asymmetric, CO₂ fixation |

| Polyphosphoric Acid (PPA) | Cyclization | o-Allyl/prenyl Phenols | Dihydrobenzofuran core |

| TfOH | [4+1] Annulation | p-Quinone Methides + Diazoacetates | Quaternary carbon center |

Intramolecular Friedel-Crafts acylation is a classical yet powerful method for constructing the benzofuran (B130515) ring system. nih.govrsc.org This strategy is particularly effective for synthesizing multisubstituted benzofurans from α-aryloxyaryl ketones. nih.gov These ketone precursors can be prepared via O-alkylation of a phenoxide with an α-haloarylketone, a structure accessible from phenylacetic acid derivatives.

The key step is the intramolecular cyclodehydration of the α-aryloxyaryl ketone, which can be promoted by a variety of Lewis acids. nih.gov Numerous catalysts have been successfully employed for this transformation, including AlCl₃, FeCl₃, BBr₃, Bi(OTf)₃, Ga(OTf)₃, and TiCl₄. nih.gov This reaction provides a direct route to the benzofuran core, which can subsequently be reduced to the 2,3-dihydrobenzofuran if desired.

In a related approach, 2,3-dihydrobenzofuran itself can be used as a starting material in a Friedel-Crafts acylation reaction with reagents like oxalyl chloride monoethyl ester in the presence of a Lewis acid such as anhydrous aluminum trichloride. google.com This functionalizes the aromatic ring of the existing dihydrobenzofuran core, as demonstrated in the synthesis of a darifenacin (B195073) intermediate, 2,3-dihydro-5-benzofuran acetic acid. google.com

Stereoselective Synthesis of 3-Amino-2,3-dihydrobenzofurans

The development of stereoselective methods to introduce the 3-amino group is crucial for accessing chiral analogues with specific biological activities. mdpi.com Several effective strategies have been reported.

A microwave-assisted asymmetric synthesis has been developed that starts from chalcones. nih.gov The process involves an acid-catalyzed aldol (B89426) condensation to form the chalcone (B49325), followed by a Corey-Bakshi-Shibata reduction and a Sharpless asymmetric epoxidation to create stereoisomeric epoxyalcohols. The final step is a one-pot, microwave-assisted, regioselective epoxide opening with an amine, followed by an intramolecular nucleophilic aromatic substitution to furnish the chiral 3-amino-2,3-dihydrobenzofurans. nih.gov This route allows for rapid generation of structurally and stereochemically diverse analogues. mdpi.comnih.gov

Another approach is a base-mediated [4+1] cyclization between substituted 2-hydroxylimides and trimethylsulfoxonium iodide, which proceeds in moderate to excellent yields. nih.gov Transition-metal catalysis has also been successfully applied. For example, a copper/BOX complex catalyzes the reaction between 2-imino-substituted phenols and aryl diazoacetates to produce enantiomerically enriched 2,3-dihydrobenzofurans bearing a quaternary carbon stereocenter at the 2-position and an amino-related group at the 3-position. mdpi.comnih.gov

Furthermore, a highly enantioselective intramolecular conjugate addition of imino esters has been reported. rsc.org This copper(I)-catalyzed desymmetrization of prochiral cyclohexadienones using cyclohexadienone-tethered imino esters allows for the synthesis of enantioenriched 3-amino-hydrobenzofuran-2,5-dione skeletons, which contain three contiguous stereocenters. rsc.org

| Methodology | Key Precursors | Catalyst/Conditions | Key Features | Yield/Selectivity |

| Asymmetric Synthesis from Chalcones | Chalcones, Amines | Microwave, CBS reduction, Sharpless epoxidation | Stereochemically diverse analogues | Not specified nih.gov |

| Base-Mediated [4+1] Cyclization | 2-Hydroxylimides, Trimethylsulfoxonium Iodide | NaH | Access to 3-amino DHBs | 50-94% yield nih.gov |

| Copper-Catalyzed Annulation | 2-Imino-phenols, Aryl Diazoacetates | Copper/BOX complex | Enantioenriched, quaternary center | 31-98% yield, 88-97% ee mdpi.com |

| Intramolecular Conjugate Addition | Cyclohexadienone-tethered imino esters | Cu(I) | Three contiguous stereocenters | Not specified rsc.org |

Enantioselective Routes to 3-Amino-2,3-dihydrobenzofurans

The development of enantioselective methods is crucial for accessing specific stereoisomers of 3-amino-2,3-dihydrobenzofurans, which often exhibit distinct biological activities. One notable approach involves an iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones. This reaction is efficiently catalyzed by a cationic iridium complex coordinated with a chiral bisphosphine ligand, yielding chiral dihydrobenzofurans in high yields and with high enantioselectivity. organic-chemistry.orgoregonstate.edu The ketone's carbonyl group acts as a directing group for the C-H activation, ensuring 5-exo-cyclization. organic-chemistry.org

Another powerful strategy is the copper(I)-catalyzed intramolecular conjugate addition of imino esters. bldpharm.com This method allows for the desymmetrization of prochiral cyclohexadienones to produce enantioenriched 3-amino-hydrobenzofuran-2,5-dione skeletons that feature three contiguous stereocenters. bldpharm.comnih.gov

Asymmetric Organocatalytic Cascade Reactions

Asymmetric organocatalysis has emerged as a powerful tool for the construction of complex chiral molecules from simple precursors in a single step. These cascade reactions offer high atom economy and stereoselectivity. For the synthesis of 2,3-dihydrobenzofurans, an efficient asymmetric cascade pathway has been established using a chiral thiourea (B124793) catalyst. researchgate.net This reaction proceeds through a Michael addition followed by an oxa-substitution, employing in-situ generated pyridinium (B92312) ylide and ortho-hydroxy chalcone derivatives at ambient temperature. researchgate.net

Furthermore, the combination of chemo- and biocatalysis in a one-pot, three-step cascade has been demonstrated for the synthesis of related chiral molecules. This approach combines a Wittig reaction, a chiral-thiourea-catalyzed asymmetric conjugate addition, and a ketoreductase-mediated reduction to produce chiral γ-nitro alcohols with high diastereomeric and enantiomeric ratios. nist.gov Such multi-catalytic systems hold promise for creating complex dihydrobenzofuran analogues by enabling sequential, stereocontrolled transformations without the need for isolating intermediates. nist.gov

Domino Reactions for β-Amino Ester Derivatives

Domino reactions, where a sequence of transformations occurs in a single pot, provide an efficient route to complex heterocyclic systems. A phosphine-catalyzed domino reaction has been developed for the highly stereoselective synthesis of trans-2,3-dihydrobenzofurans from salicyl N-thiophosphinyl imines and allylic carbonates. nih.gov The proposed mechanism involves the initial formation of a phosphonium (B103445) ylide, which then undergoes a nucleophilic addition to the imine, leading to the cyclized product. nih.gov

Another novel cascade reaction for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-one derivatives utilizes a caesium carbonate-promoted Michael addition and subsequent lactonization. nih.gov This strategy employs N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters as Michael donors with various α,β-unsaturated carbonyl compounds, demonstrating a broad substrate scope. nih.gov

[4+1] Cyclization Reactions Involving 2-Hydroxylimides and Trimethylsulfoxonium Iodide

A versatile and efficient method for synthesizing 3-amino-2,3-dihydrobenzofurans is the [4+1] cyclization reaction between 2-hydroxylimides and trimethylsulfoxonium iodide. nih.govnih.gov This reaction proceeds under mild conditions and demonstrates a wide scope and compatibility with various functional groups, affording the desired products in moderate to excellent yields (50-94%). nih.govorganic-chemistry.org

The proposed mechanism involves the deprotonation of the 2-hydroxylimide and the isomerization of trimethylsulfoxonium iodide to generate a sulfur ylide. nih.gov The sulfur ylide then acts as a one-carbon component, attacking the imine carbon of the 2-hydroxylimide, which serves as the four-atom component, to initiate the cyclization. nih.govorganic-chemistry.org This methodology has proven to be practical, economical, and scalable, with successful gram-scale synthesis reported. nih.gov

| Starting Material (2-Hydroxylimide) | Reagent | Base | Yield (%) |

| Substituted 2-hydroxylimides | Trimethylsulfoxonium iodide | NaH | 50-94 |

Table 1: Summary of [4+1] Cyclization Reaction Yields. organic-chemistry.org

Microwave-Facilitated, Unprotected Group Synthesis via Chalcone Precursors

Microwave-assisted organic synthesis offers a rapid and efficient alternative to conventional heating methods for generating libraries of analogues. A route to access 3-amino-2,3-dihydrobenzofurans has been developed that begins with chalcone precursors. mdpi.com The synthesis involves an acid-catalyzed, microwave-assisted aldol condensation to form the chalcone intermediate. mdpi.com

Following the chalcone formation, a Corey-Bakshi-Shibata reduction and a Sharpless asymmetric epoxidation are performed to create stereoisomeric epoxyalcohols. The final step is a one-pot, microwave-assisted, regioselective epoxide opening with an amine, followed by an intramolecular nucleophilic aromatic substitution to furnish the 3-amino-2,3-dihydrobenzofuran core. mdpi.com This method provides rapid access to stereochemically and structurally diverse analogues. mdpi.com The use of microwave irradiation significantly reduces reaction times compared to conventional methods.

| Step | Method | Key Features |

| Aldol Condensation | Microwave-assisted, acid-catalyzed | Rapid formation of chalcone |

| Epoxidation | Sharpless asymmetric epoxidation | Access to stereoisomers |

| Cyclization | Microwave-assisted, one-pot | Regioselective epoxide opening and SNAr |

Table 2: Key Steps in Microwave-Facilitated Synthesis. mdpi.com

Introduction of Halogen Substituents in Dihydrobenzofuran Systems

The specific substitution pattern of halogen atoms on the aromatic ring of the dihydrobenzofuran system is critical to the final compound's properties. The synthesis of the 6,7-dichloro analogue requires precise control over the regioselectivity of the chlorination steps.

Regioselective Chlorination Strategies

Achieving specific polychlorination patterns on a benzofuran ring via direct electrophilic substitution is challenging. The reactivity of the benzofuran ring system often leads to substitution at the C2 and C3 positions of the furan (B31954) ring. For instance, the chlorination of 2,3-dimethylbenzothiophen, a related sulfur analogue, was found to result in side-chain halogenation after the formation of an initial adduct. mdpi.com

Strategies for introducing chlorine onto the benzene (B151609) ring portion often rely on using starting materials that already contain the desired substitution pattern. For example, a 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one has been synthesized, indicating that specific chloro-isomers can be prepared, though this typically involves building the heterocyclic ring onto a pre-halogenated phenolic precursor. The synthesis of complex benzofurans often involves intramolecular cyclization of a substituted α-phenoxycarbonyl compound, where the regiochemical outcome is dictated by the substituents on the starting phenol. oregonstate.edu When both ortho positions to the phenolic ether are available for cyclization, mixtures of regioisomers are common unless one position is strongly sterically hindered. oregonstate.edu Therefore, a regioselective strategy for obtaining the 6,7-dichloro substitution pattern would likely involve a multi-step synthesis starting from a 3,4-dichlorophenol (B42033) derivative.

Multistep Synthetic Pathways to 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine and Related Dichloro-Dihydrobenzofurans

The construction of the this compound scaffold is typically achieved through multistep sequences that allow for the precise installation of the required functional groups. These pathways often begin with simpler, commercially available precursors that are elaborated to build the target molecule's complexity. Key challenges in these syntheses include the selective chlorination of the benzene ring at the 6- and 7-positions and the stereocontrolled introduction of the amine at the C3 position.

One effective strategy for synthesizing the target compound and its analogues involves the use of a pre-formed 2,3-dihydrobenzofuran-3-one derivative as a central building block. This approach allows for the functionalization of the core structure in a stepwise manner. A representative synthesis begins with a substituted phenol which undergoes cyclization to form the dihydrobenzofuranone ring system.

The key intermediate, a substituted 2,3-dihydrobenzofuran-3-one, can be prepared from an appropriate precursor like 2,3-dichlorophenol. The synthesis proceeds by first introducing a group at the ortho position of the phenol that can be cyclized, such as via O-alkylation with an ethyl bromoacetate (B1195939) followed by an intramolecular Friedel-Crafts acylation or a similar cyclization method to form the five-membered furanone ring.

Once the 2,3-dihydrobenzofuran-3-one core is established, the next critical step is the selective chlorination of the aromatic moiety to install the chlorine atoms at the desired 6- and 7-positions. This can be a challenging step, as the directing effects of the existing ether and carbonyl groups must be carefully considered. Electrophilic aromatic substitution using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions can achieve the desired dichlorination.

With the 6,7-dichloro-2,3-dihydrobenzofuran-3-one intermediate in hand, the final step is the introduction of the amine group at the C3 position. This is commonly achieved through reductive amination. The ketone is first reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or ammonia itself, to form an intermediate imine in situ. This imine is then reduced without isolation using a suitable reducing agent, like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the final primary amine product, this compound.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 2,3-Dichlorophenol | 1. Ethyl bromoacetate, K₂CO₃2. Polyphosphoric acid (PPA) | 6,7-Dichloro-2,3-dihydrobenzofuran-3-one | 60-70% over 2 steps |

| 2 | 6,7-Dichloro-2,3-dihydrobenzofuran-3-one | NH₄OAc, NaBH₃CN, MeOH | This compound | 75-85% |

For applications where stereochemical purity is crucial, diastereoselective methods are employed to control the configuration of the C3 stereocenter. A powerful and widely used method involves the use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide, developed by Ellman. wikipedia.orgyale.edu This approach allows for the synthesis of enantiomerically enriched amines from prochiral ketones. iupac.org

The synthesis begins with the same key intermediate, 6,7-dichloro-2,3-dihydrobenzofuran-3-one. This ketone is condensed with an enantiopure tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) in the presence of a Lewis acid catalyst, typically titanium(IV) ethoxide (Ti(OEt)₄), which also acts as a dehydrating agent to drive the reaction to completion. ysu.am This condensation reaction forms an N-tert-butanesulfinyl imine (specifically, N-(6,7-dichloro-2,3-dihydrobenzofuran-3-ylidene)-2-methylpropane-2-sulfinamide). nih.gov

The crucial step is the subsequent diastereoselective reduction of the C=N bond of the sulfinylimine. The chiral sulfinyl group effectively shields one face of the imine, directing the hydride attack from the less sterically hindered face. nih.govresearchgate.net The choice of reducing agent can remarkably influence the stereochemical outcome, allowing for access to either diastereomer of the product from the same imine precursor. nih.gov

For example, reduction with sodium borohydride (B1222165) (NaBH₄) in a solvent like THF typically proceeds via a non-chelation-controlled pathway, leading to one diastereomer in high selectivity. ysu.am Conversely, using a bulky, sterically demanding reducing agent like L-Selectride® (lithium tri-sec-butylborohydride) often reverses the selectivity, favoring the formation of the opposite diastereomer, also with high selectivity. nih.gov

After the reduction, the resulting product is a 6,7-dichloro-2,3-dihydrobenzofuran sulfinamide. The chiral auxiliary can then be easily removed by treatment with a strong acid, such as hydrochloric acid (HCl) in a protic solvent, to yield the enantiomerically enriched primary amine hydrochloride salt. wikipedia.org This methodology provides a reliable and versatile route to stereochemically defined dichloro-dihydrobenzofuran amines.

| Substrate | Chiral Auxiliary | Reducing Agent | Solvent | Product Diastereomer (Major) | Diastereomeric Ratio (d.r.) |

| 6,7-Dichloro-2,3-dihydrobenzofuran-3-one | (R)-tert-butanesulfinamide | NaBH₄ | THF | (R,R)-Sulfinamide | >95:5 |

| 6,7-Dichloro-2,3-dihydrobenzofuran-3-one | (R)-tert-butanesulfinamide | L-Selectride® | THF | (S,R)-Sulfinamide | >95:5 |

Chemical Transformations and Derivatization Studies of 6,7 Dichloro 2,3 Dihydrobenzofuran 3 Amine

Core Reactivity of the Benzofuran (B130515) and Dihydrobenzofuran Systems

The chemical behavior of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine is largely dictated by the interplay of the dichlorinated benzene (B151609) ring, the dihydrofuran moiety, and the primary amine group. These features allow for targeted modifications at various positions of the molecule.

Nucleophilic Substitution Reactions on Halogenated Positions

The presence of two chlorine atoms on the aromatic ring of this compound introduces the potential for nucleophilic aromatic substitution (SNAr) reactions. In such reactions, a nucleophile replaces a leaving group (in this case, a chloride ion) on an aromatic ring. The success of this transformation typically requires the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex) ambeed.com.

While specific studies on the SNAr reactions of this compound are not extensively detailed in the provided literature, the reactivity of analogous dichlorinated heterocyclic systems offers significant insights. For instance, studies on 4,6-dichloro-5-nitrobenzofuroxan demonstrate high reactivity towards amine nucleophiles, with selective substitution occurring exclusively at the C4 position nih.govresearchgate.netmdpi.com. This regioselectivity is governed by the electronic properties of the ring system; DFT calculations show that the C4 carbon atom possesses the largest positive charge, making it the most electrophilic site for nucleophilic attack nih.govmdpi.com. Similarly, 2,4-dichloroquinazoline precursors consistently undergo regioselective substitution at the 4-position with a variety of amine nucleophiles nih.gov.

For this compound, the regioselectivity of a potential SNAr reaction would be determined by the combined electronic effects of the dihydrofuran ring's oxygen atom, the amine at position 3, and the second chlorine atom. These reactions, often requiring specific conditions, provide a pathway to introduce further diversity onto the benzofuran core.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of an Analogous Compound

| Compound | Nucleophile | Position of Substitution | Rationale |

| 4,6-Dichloro-5-nitrobenzofuroxan | Amines | C4 | The C4 carbon is the most electrophilic site due to the strong electron-withdrawing effect of the condensed furoxan ring and the nitro group. nih.govmdpi.com |

Acid-Base Reactivity of Carboxylic Acid Moieties (if present in derivatives)

Derivatives of this compound that incorporate carboxylic acid functionalities exhibit predictable acid-base behavior. The carboxylic acid group (-COOH) is acidic and can donate a proton to a base, forming a carboxylate salt (-COO⁻). Conversely, the carboxylate salt can be protonated by an acid to regenerate the neutral carboxylic acid.

This reactivity is fundamental in the synthesis and purification of such derivatives. For example, in the synthesis of related benzofuran-containing carboxylic acids, the final step often involves the saponification (hydrolysis) of an ester precursor using a base like potassium hydroxide in an alcoholic solvent. This process yields the potassium carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, such as hydrochloric acid, protonates the carboxylate to precipitate the desired carboxylic acid product nih.gov. This straightforward acid-base chemistry is a reliable method for isolating and purifying carboxylic acid derivatives of the dihydrobenzofuran scaffold.

Reduction of Related Sulfonamide Groups to Amines (if present in derivatives)

The primary amine of this compound can be converted into a sulfonamide. Sulfonamides are robust functional groups, often employed as protecting groups for amines due to their stability against many acidic, basic, and oxidative conditions researchgate.net. The regeneration of the amine from the sulfonamide derivative requires specific reductive cleavage of the strong sulfur-nitrogen bond.

Several methods have been developed for the reduction of sulfonamides on related benzo-fused heterocyclic systems:

Dissolving Metal Reduction : The use of magnesium in methanol (Mg-MeOH) has been shown to effectively cleave both N-S and C-S bonds in benzo-fused cyclic sulfonamides nih.gov.

Low-Valent Titanium : An operationally simple method using low-valent titanium has been successful in the reduction of a range of benzo-fused cyclic sulfonamides to yield the corresponding aryl-substituted cyclic amines researchgate.net.

Photocatalysis : Milder conditions can be achieved using light-driven reactions. Thioureas have been employed as organophotocatalysts for the reductive photocleavage of sulfonamides in the presence of a reducing agent researchgate.net.

These methods provide a toolkit for the deprotection of sulfonamide derivatives, allowing for the re-liberation of the amine on the dihydrobenzofuran scaffold for further synthetic manipulations.

Functional Group Interconversions and Advanced Derivatization

The primary amine at the 3-position is a key handle for building more complex molecules from the this compound core.

Amide Coupling Reactions

One of the most common and vital reactions in medicinal chemistry is the formation of an amide bond nih.gov. The primary amine of this compound can readily participate in amide coupling reactions with carboxylic acids. This reaction typically requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is achieved using a variety of coupling reagents luxembourg-bio.com.

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acyl fluoride). The amine then attacks this intermediate, forming a tetrahedral intermediate which collapses to yield the stable amide bond and a byproduct derived from the coupling agent luxembourg-bio.com. A variety of protocols exist, particularly for amines that may be electron-deficient or sterically hindered rsc.orgresearchgate.net.

Table 2: Common Reagents for Amide Coupling Reactions

| Coupling Reagent | Additive(s) | Base | Typical Solvent | Description |

| EDC (or DCC) | HOBt or HOAt | DIPEA or Et₃N | DCM or DMF | Carbodiimide-based reagents that form an active ester with HOBt, minimizing side reactions and racemization. nih.govluxembourg-bio.com |

| HATU | None | DIPEA or Et₃N | DMF | A uronium/aminium salt that forms a highly reactive OAt-active ester, known for its high efficiency. luxembourg-bio.com |

| BOP-Cl | None | Et₃N | Acetonitrile | A phosphonium-based reagent particularly useful for coupling electron-deficient amines. nih.gov |

| BTFFH | None | DIPEA | CH₂Cl₂ | Used for in situ formation of acyl fluorides, which is effective for hindered substrates and challenging couplings. researchgate.net |

Abbreviations: BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride), BTFFH (N,N,N',N'-Bis(tetramethylene)-O-(benzotriazol-1-yl)uronium hexafluorophosphate), DCC (Dicyclohexylcarbodiimide), DCM (Dichloromethane), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Et₃N (Triethylamine), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole), HOBt (1-Hydroxybenzotriazole).

Formation of Chalcone (B49325) Derivatives Appended to Dihydrobenzofuran

Chalcones, characterized by an α,β-unsaturated ketone core (1,3-diaryl-2-propen-1-one), are a significant class of compounds with diverse biological activities mdpi.comresearchgate.netnih.gov. A chalcone moiety can be appended to the this compound scaffold, most commonly through the formation of a stable linker such as an amide bond.

The synthesis of such a conjugate would involve a two-stage process:

Synthesis of a Carboxy-Functionalized Chalcone : The chalcone backbone is typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde researchgate.net. To enable linkage to the dihydrobenzofuran amine, one of the aromatic precursors must contain a carboxylic acid group (or a precursor like an ester).

Amide Coupling : The resulting chalcone-carboxylic acid is then coupled with this compound using one of the standard amide coupling protocols described in the previous section (e.g., EDC/HOBt or HATU) nih.gov.

This strategy effectively merges the structural features of the dihydrobenzofuran core with the chalcone pharmacophore, leading to novel hybrid molecules for further investigation. The connection between these two scaffolds is well-established, with other synthetic routes even utilizing chalcones as the starting material to construct the 3-amino-2,3-dihydrobenzofuran ring system nih.govnih.gov.

Synthesis of Hydrazone Derivatives from Benzofuran Core

The synthesis of hydrazones is a fundamental chemical transformation typically involving the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine derivative. researchgate.netnih.gov For the specified benzofuran core, the primary amine, this compound, would first need to be converted into its corresponding ketone, 6,7-Dichloro-2,3-dihydrobenzofuran-3-one . This ketone serves as the direct precursor for forming hydrazone derivatives.

The general reaction involves refluxing an equimolar mixture of the ketone and a selected hydrazine or hydrazide in a suitable solvent, such as ethanol (B145695) or acetic acid. researchgate.net The reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N) of the hydrazone.

A variety of substituted hydrazines and hydrazides can be employed to generate a library of hydrazone derivatives, each with potentially unique chemical properties. For example, reacting the benzofuran ketone with reagents like phenylhydrazine would yield a phenylhydrazone, while reaction with isonicotinic acid hydrazide would produce a hydrazide-hydrazone derivative. nih.gov These classes of compounds are of significant interest in medicinal chemistry research. nih.gov

The generalized synthetic scheme is presented below:

Step 1: Oxidation of Amine to Ketone (Hypothetical)

this compound → 6,7-Dichloro-2,3-dihydrobenzofuran-3-one

Step 2: Condensation with a Hydrazine Derivative

6,7-Dichloro-2,3-dihydrobenzofuran-3-one + R-NH-NH₂ → 6,7-Dichloro-2,3-dihydrobenzofuran-3-one R-hydrazone + H₂O

While specific experimental conditions and yields for the 6,7-dichloro-2,3-dihydrobenzofuran core are not documented, the described pathway follows standard, well-established organic synthesis protocols for preparing hydrazones from ketone precursors. nih.gov

Chiral Derivatization Reagents for Analytical Applications

This compound possesses a chiral center at the C3 position of the dihydrobenzofuran ring, meaning it exists as a pair of enantiomers. In analytical chemistry, distinguishing and quantifying these enantiomers is often crucial. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose, but it typically requires the conversion of the enantiomeric mixture into a pair of diastereomers. wikipedia.org This is achieved by reacting the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA). wikipedia.orgresearchgate.net

The primary amino group of this compound is a suitable functional handle for derivatization. The resulting diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column. researchgate.net The choice of CDA is critical and depends on the analytical technique being used (e.g., UV, fluorescence, or mass spectrometry detection).

Several classes of CDAs are widely used for the derivatization of primary amines:

Mosher's Acid Chloride (MTPA-Cl): α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride is a classic CDA. It reacts with the amine to form stable diastereomeric amides. The resulting diastereomers can be distinguished and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy by analyzing the chemical shifts of protons near the chiral center, or by chromatographic methods. wikipedia.org

Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide reacts with primary amines under mild basic conditions to form diastereomeric derivatives that absorb strongly in the UV region, making them suitable for HPLC-UV analysis. nih.gov Variations of this reagent, such as those with different amino acid amides, can be used to tune the chromatographic retention and resolution. nih.gov

o-Phthalaldehyde (OPA) with Chiral Thiols: OPA reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives. nih.gov This method is highly sensitive and is well-suited for fluorescence-based detection in HPLC.

Fluorescent Chiral Reagents: Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used in conjunction with chiral auxiliaries to create fluorescent diastereomers, enabling highly sensitive detection limits for analyzing trace amounts of chiral amines. yakhak.org

The reaction involves mixing the amine sample with the chiral derivatizing agent under appropriate pH and temperature conditions to ensure complete reaction. nih.gov After the reaction, the resulting mixture of diastereomers is directly injected into the HPLC system for separation and quantification. This indirect method allows for the determination of the enantiomeric excess (ee) and the optical purity of the original amine sample. wikipedia.org

Spectroscopic and Advanced Structural Elucidation in Research

Vibrational Spectroscopy for Molecular Characterization

Fourier Transform Infrared (FT-IR) Spectroscopy

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3400-3250 |

| Amine (N-H) | Scissoring | 1650-1580 |

| Aromatic (C-H) | Stretching | 3100-3000 |

| Aromatic (C=C) | Stretching | 1600-1450 |

| Alkyl (C-H) | Stretching | 2960-2850 |

| Ether (C-O-C) | Asymmetric Stretching | 1275-1200 |

| Chloro (C-Cl) | Stretching | 800-600 |

This table represents expected values and is not based on experimental data for 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons, the protons of the dihydrofuran ring, and the amine protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) are critical for assigning these signals to specific protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the hybridization and chemical environment of the carbon atoms (e.g., aromatic, aliphatic, attached to an electronegative atom).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₈H₇Cl₂NO), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Chromatographic Techniques for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and active compounds. A validated reverse-phase HPLC (RP-HPLC) method is essential for quantifying the purity of this compound and detecting any process-related impurities or degradation products.

Method development for purity assessment involves optimizing several parameters to achieve a robust separation. ekb.eg The key components of such a method include:

Column: A stationary phase like C18 or Phenyl-Hexyl is typically chosen for its ability to retain and separate aromatic compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is common. The gradient allows for the elution of compounds with a wide range of polarities.

Detection: A UV detector is most commonly used. The wavelength is set to the λmax of the chromophore in the molecule, which for a benzofuran (B130515) derivative would likely be in the 220-280 nm range, to ensure maximum sensitivity.

Quantification: Purity is typically determined by area percent, where the peak area of the main compound is compared to the total area of all peaks in the chromatogram. The method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). ekb.eg

| Parameter | Typical Condition | Purpose |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | Provides good retention and peak shape for aromatic amines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure amine protonation and good peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 20 minutes | To separate the main peak from early and late-eluting impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 254 nm | Common wavelength for detecting aromatic rings. |

| Purity Calculation | Area Percent | (Area of Main Peak / Total Area of All Peaks) x 100 |

This interactive table outlines a representative HPLC method for purity assessment.

Since the amine group is attached to a chiral center at the C3 position, this compound exists as a pair of enantiomers (R and S forms). As enantiomers can have vastly different pharmacological and toxicological profiles, their separation and individual characterization are critical. mdpi.com Direct separation of enantiomers is most effectively achieved using HPLC with a Chiral Stationary Phase (CSP). qub.ac.uk

The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. mdpi.com For dihydrobenzofuran derivatives, cyclodextrin-based CSPs have proven to be particularly effective. nih.gov

Cyclodextrin-based CSPs: These phases, such as derivatized β-cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), create a chiral cavity into which one enantiomer fits better than the other. nih.gov This differential interaction allows for their separation. The choice of mobile phase, often a mixture of an organic modifier like acetonitrile or methanol with water or an alcohol/alkane mixture, is crucial for achieving resolution. nih.gov

Polysaccharide-based CSPs: Columns based on derivatized cellulose or amylose are also widely used and offer broad applicability for separating a wide range of chiral compounds. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the helical polymer structure.

The success of a chiral separation is measured by the resolution factor (Rs), where a value of 1.5 or greater indicates baseline separation of the two enantiomer peaks. mdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While chiral HPLC can separate enantiomers, it cannot definitively assign the absolute stereochemistry (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. nih.gov

The technique requires a single, high-quality crystal of the compound (or a salt thereof). When X-rays are passed through the crystal, they are diffracted by the electrons in the molecule, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the reconstruction of a precise 3D model of the electron density, from which atomic positions can be determined with high accuracy.

For determining absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. nih.gov When heavy atoms (like chlorine) are present in the structure, they scatter X-rays with a slight phase shift. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the correct absolute configuration can be determined, often expressed through the Flack parameter, which should be close to zero for the correct stereochemical assignment.

The resulting crystal structure provides a wealth of information:

Absolute Configuration: Unambiguously assigns the R or S configuration at the C3 chiral center.

Bond Lengths and Angles: Provides precise measurements of all interatomic distances and angles.

Conformation: Reveals the preferred three-dimensional shape of the molecule in the solid state, including the puckering of the dihydrofuran ring.

Intermolecular Interactions: Shows how molecules pack together in the crystal lattice, revealing details about hydrogen bonding (e.g., involving the amine group) and other non-covalent interactions.

| Parameter | Information Provided |

| Crystal System & Space Group | Describes the symmetry of the crystal lattice (e.g., Orthorhombic, P2₁2₁2₁). nih.gov |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit of the crystal. |

| Flack Parameter | A value close to 0 confirms the correct assignment of the absolute stereochemistry. |

| Atomic Coordinates | Defines the precise position of every atom in 3D space. |

| Intermolecular Contacts | Reveals hydrogen bonds, C-H···Cl, and other interactions stabilizing the crystal structure. nih.gov |

This interactive table lists key data obtained from an X-ray crystallographic analysis.

Lack of Publicly Available Research Data for Computational and Theoretical Investigations of this compound

Extensive searches for dedicated computational and theoretical studies on the chemical compound this compound have yielded no specific research articles or detailed datasets. As a result, a thorough analysis based on the requested outline focusing on quantum chemical calculations, molecular modeling, and simulation cannot be provided at this time.

The specific data required for a detailed discussion on its Density Functional Theory (DFT) analysis, including molecular geometry optimization, frontier molecular orbital (HOMO-LUMO) analysis, vibrational properties, and Molecular Electrostatic Potential (MESP) mapping, is not available in the public domain. Scientific literature containing these specific computational investigations for this compound appears to be non-existent or not indexed in publicly accessible databases.

Similarly, no information was found regarding molecular modeling and simulation studies specifically targeting this compound. Without foundational research data, it is not possible to construct the detailed, data-driven article as per the provided instructions.

Further research and publication in peer-reviewed scientific journals would be necessary to enable a comprehensive computational and theoretical analysis of this compound.

Computational and Theoretical Investigations of 6,7 Dichloro 2,3 Dihydrobenzofuran 3 Amine

Molecular Modeling and Simulation

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

Binding energy calculations are a critical component of molecular docking studies, providing a numerical estimate of the binding affinity between a ligand and its target protein. These calculations help in ranking potential drug candidates. For instance, in a hypothetical docking study of 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine against a target kinase, the binding energy would be calculated to predict its inhibitory potential. Lower binding energies typically indicate a more stable and potent ligand-protein complex.

Illustrative Binding Energy Data for Benzofuran (B130515) Derivatives

| Compound Analogue | Target Protein | Estimated Binding Energy (kcal/mol) |

|---|---|---|

| Analogue A | Kinase 1 | -8.5 |

| Analogue B | Kinase 1 | -7.9 |

| This compound (Hypothetical) | Kinase 1 | -9.2 |

This table is for illustrative purposes to show typical data from such a study.

Beyond just the binding energy, a detailed analysis of the interactions between the ligand and the protein is crucial. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. For this compound, the amine group could act as a hydrogen bond donor, while the dichlorinated benzene (B151609) ring and the dihydrobenzofuran core could engage in hydrophobic and halogen bonding interactions within the active site of a target protein.

Hypothetical Interaction Analysis

| Interaction Type | Interacting Residues in Target Protein |

|---|---|

| Hydrogen Bond | Asp154, Glu98 |

| Hydrophobic Interaction | Leu34, Val87, Phe152 |

This table illustrates the types of interactions that would be analyzed in a molecular docking study.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. A study on novel dihydrobenzofuran derivatives highlighted the use of molecular modeling to understand their interactions with biological targets like DNA and tyrosine kinase receptors. scienceopen.comtandfonline.com Such simulations could reveal, for example, how the dichloro substitutions on the benzofuran ring of this compound influence its conformational flexibility and residence time within a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity.

QSAR models are developed using a dataset of compounds with known activities. These models can then be used to predict the activity of new, untested compounds. Several studies have successfully applied QSAR to benzofuran derivatives to predict their activity as vasodilators, anticancer agents, or enzyme inhibitors. mdpi.comeurjchem.comnih.gov For this compound, a QSAR model could be developed by synthesizing a series of related compounds, testing their biological activity, and then using computational methods to correlate structural features (descriptors) with this activity.

Key Parameters in a QSAR Model

| Parameter | Description |

|---|---|

| R² (Coefficient of Determination) | Indicates how well the model fits the data. |

| Q² (Cross-validated R²) | Measures the predictive ability of the model. |

| Descriptors | Molecular properties used in the model (e.g., LogP, molecular weight, electronic properties). |

Applications of Machine Learning in Compound Design and Activity Prediction

Machine learning (ML), a subset of artificial intelligence, is increasingly being used in drug discovery to analyze large and complex datasets. nih.govresearchgate.netbohrium.com ML algorithms, such as support vector machines (SVM) and deep neural networks, can be trained on chemical and biological data to predict a compound's activity, toxicity, or pharmacokinetic properties. mdpi.com In the context of designing new compounds related to this compound, generative ML models could propose novel molecular structures with potentially improved activity or safety profiles. Predictive models could then screen these virtual compounds to prioritize the most promising candidates for synthesis and testing.

Structure Activity Relationship Sar Studies and Rational Drug Design Approaches

General Principles of SAR within the Benzofuran (B130515)/Dihydrobenzofuran Scaffold

The benzofuran core, consisting of fused benzene (B151609) and furan (B31954) rings, offers multiple positions for substitution, allowing for the modulation of its physicochemical and pharmacological properties. nih.gov SAR studies on this scaffold have revealed critical insights into the structural requirements for various biological activities.

The type, position, and orientation of substituents on the benzofuran ring system are critical determinants of biological activity. nih.gov For instance, in the context of anticancer activity, substitutions at the C-2 and C-3 positions of the furan ring, as well as on the benzene portion of the scaffold, have been shown to significantly influence cytotoxicity.

Research has indicated that introducing specific groups at defined positions can lead to derivatives with enhanced therapeutic value. For example, the presence of an ester group or a heterocyclic ring at the C-2 position has been identified as a key feature for the cytotoxic activity of some benzofuran compounds. nih.gov Similarly, the substitution pattern on a phenyl group attached to the scaffold can dramatically alter activity.

The following table illustrates how different substitution patterns on benzofuran derivatives can impact their anticancer activity against various cell lines.

| Compound ID | Scaffold | R1 (at C-2) | R2 (on Benzene Ring) | Target Cell Line | Activity (IC50/GI50 in µM) |

| Compound A | Benzofuran | 3,4,5-trimethoxybenzoyl | 5-NH2, 6-OMe | MCF-7 | 0.025 |

| Compound B | Benzofuran | 3,4,5-trimethoxybenzoyl | 5-NH2, 7-OMe | MCF-7 | 0.045 |

| Compound C | Benzofuran | 3,4,5-trimethoxybenzoyl | 5-NH2 | MCF-7 | 0.033 |

This table is illustrative, based on general findings in the literature regarding the influence of substituent positioning on the biological activity of benzofuran derivatives.

The introduction of halogen atoms—such as chlorine, bromine, or fluorine—into the benzofuran scaffold is a common strategy in medicinal chemistry to modulate biological activity. Halogenation can significantly impact a molecule's properties in several ways. One key effect is the enhancement of lipophilicity, which is a critical factor governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can improve a compound's ability to cross biological membranes.

Halogens can also participate in "halogen bonding," an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on a biological target, which can substantially improve binding affinity. The position of the halogen atom is a crucial determinant of its effect on biological activity. For example, studies have shown that halogen substitution at specific positions can lead to a significant increase in anticancer activities.

The table below provides a conceptual overview of how halogenation can affect the lipophilicity and biological activity of a generic benzofuran scaffold.

| Derivative | Substitution | Effect on Lipophilicity (LogP) | Impact on Biological Activity |

| Parent Scaffold | Unsubstituted | Baseline | Baseline Activity |

| Monochloro- | Single Cl atom | Increase | Potential for increased potency |

| Dichloro- | Two Cl atoms | Further Increase | Often enhances activity, position-dependent |

| Bromo- | Single Br atom | Significant Increase | Can lead to high potency |

This table represents general trends observed in medicinal chemistry regarding the effects of halogenation.

The C-3 position of the benzofuran and dihydrobenzofuran ring is a key site for chemical modification that significantly influences the molecule's interaction with biological targets. jst.go.jp The introduction of various substituents at this position has been shown to be crucial for modulating the potency and selectivity of these compounds.

For instance, the presence of an amino group at the C-3 position (3-amino) enhances the biological activities of benzofuran derivatives, prompting extensive research into synthetic strategies to access these structures. mdpi.com The nature of the substituent on this amino group, or other groups at the C-3 position, can dictate the compound's pharmacological profile. For example, in a series of benzofuran derivatives designed to promote osteoblast differentiation, modifications at the C-3 position with various phenoxy groups were explored to optimize activity. jst.go.jp Similarly, for certain anticancer derivatives, a bromine atom attached to a methyl group at the C-3 position resulted in remarkable cytotoxic activity.

SAR Specific to 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine and Analogues

A comprehensive analysis of the structure-activity relationships specific to this compound and its direct analogues could not be completed. A thorough search of the available scientific literature did not yield specific studies detailing the synthesis and biological evaluation of a series of compounds based on this particular scaffold. Consequently, the elucidation of key structural elements for potency and selectivity (6.2.1) and the understanding of the specific pharmacophoric features (6.2.2) for this compound could not be addressed as per the strict requirements of the requested outline. The general principles discussed in section 6.1 provide a foundational understanding of how substitutions on the dihydrobenzofuran scaffold typically influence activity, but specific experimental data for the 6,7-dichloro-3-amine series is not publicly available at this time.

Rational Design of Therapeutic Agents Based on the Scaffold

The 2,3-dihydrobenzofuran (B1216630) core, a key component of this compound, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net Such structures serve as versatile chemical platforms for designing libraries of compounds with the potential to interact with a wide array of biological targets. researchgate.net

De Novo Drug Design Approaches

De novo drug design, which involves the computational construction of novel molecular structures, has utilized the 2,3-dihydrobenzofuran scaffold to create new therapeutic candidates. One strategy involves structure-based de novo generation of derivatives from a known molecular core to improve binding affinity and selectivity for a target enzyme. nih.gov This computational approach, combined with chemical synthesis and biochemical evaluation, allows for iterative cycles of design and optimization. nih.govresearchgate.net

Another approach focuses on the novel synthesis of the dihydrobenzofuran ring system itself. uni-tuebingen.de Methodologies have been developed to construct the aromatic ring de novo through processes like inverse-electron demand Diels-Alder reactions, followed by aromatization. uni-tuebingen.de This allows for a modular and stereoselective synthesis, enabling the creation of complex molecules built upon the dihydrobenzofuran core. uni-tuebingen.de The versatility of this scaffold makes it a valuable framework for generating synthetic derivatives with therapeutic potential against various diseases. columbia.edu

Targeted Inhibition of Specific Biological Pathways and Enzymes

The inherent structural features of the this compound scaffold make it an ideal starting point for designing inhibitors that can precisely target specific enzymes involved in disease pathology.

Phosphodiesterase 1B (PDE1B) has emerged as a significant drug target for treating neurological and psychological disorders, including schizophrenia, due to its expression in brain regions associated with learning, memory, and behavior. nih.gov The 2,3-dihydrobenzofuran scaffold has been identified as a promising new chemical framework for developing novel PDE1B inhibitors. nih.gov

In one study, computational methods such as pharmacophore-based screening, ensemble docking, and molecular dynamics simulations were employed to identify and optimize lead inhibitors based on this scaffold. nih.gov By modifying the structure of a lead molecule, researchers designed new compounds with a significantly higher predicted affinity for the PDE1B enzyme. nih.gov This rational design approach highlights the utility of the dihydrobenzofuran core in creating targeted therapies for neurological conditions. nih.gov

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial mediator in signaling pathways that are often constitutively active in certain types of cancer, such as Diffuse Large B-cell Lymphoma (DLBCL). rcsb.orgnih.gov This makes IRAK4 a promising therapeutic target. rcsb.orgnih.gov Structure-based drug design has led to the discovery of a series of potent IRAK4 inhibitors built upon the 2,3-dihydrobenzofuran scaffold. rcsb.org

These inhibitors have demonstrated significant potency in both enzymatic and cellular assays. rcsb.orgnih.gov For instance, the representative compound 22 from this series exhibited strong IRAK4 inhibitory activity with a half-maximal inhibitory concentration (IC50) of 8.7 nM. rcsb.orgnih.gov Furthermore, it showed high antiproliferative activity against a lymphoma cell line (OCI-LY10) with an IC50 of 0.248 μM. rcsb.orgnih.gov This compound was also shown to inhibit the IRAK4 signaling pathway and induce apoptosis in cancer cells. rcsb.org The success of this inhibitor series underscores the effectiveness of the 2,3-dihydrobenzofuran scaffold in developing targeted cancer therapies. nih.gov

Table 1: IRAK4 Inhibition by 2,3-Dihydrobenzofuran Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (μM) |

|---|---|---|---|---|

| Compound 22 | IRAK4 | 8.7 | OCI-LY10 | 0.248 |

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. nih.gov Inhibiting this kinase is a therapeutic strategy for many inflammatory diseases. nih.gov A sophisticated approach to p38 MAP kinase inhibition involves targeting its regulatory mechanisms rather than just the ATP-binding site.

A key regulatory element is the activation loop (A-loop), which contains a highly conserved Asp-Phe-Gly (DFG) motif. nih.govresearchgate.net The conformation of this motif—either "DFG-in" (active state) or "DFG-out" (inactive state)—is critical for kinase activity. researchgate.netnih.gov Rational drug design has focused on creating Type II inhibitors that bind to and stabilize the inactive "DFG-out" conformation. nih.govresearchgate.net This binding occurs in an allosteric pocket adjacent to the ATP site, inducing a large conformational change in the A-loop that is incompatible with kinase function. nih.gov

This allosteric targeting strategy offers a path to achieving high potency and selectivity, as the allosteric pocket is less conserved across different kinases compared to the highly conserved ATP-binding site. nih.gov While specific inhibitors based on the this compound scaffold have not been explicitly detailed as targeting the p38 A-loop in the reviewed literature, the principles of allosteric, "DFG-out" inhibition represent a key rational design approach. The dihydrobenzofuran scaffold, with its adaptability, could potentially be modified to create novel Type II inhibitors that exploit this allosteric regulatory site on p38 MAP kinase.

Applications in Advanced Chemical and Pharmaceutical Research

Utilization as Chemical Building Blocks in Complex Organic Synthesis

In the realm of complex organic synthesis, 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine serves as a pivotal chemical building block. The inherent reactivity of the primary amine group, coupled with the specific substitution pattern of the benzofuran (B130515) core, allows for a wide array of chemical transformations. Organic chemists utilize this compound as a starting material or a key intermediate in multi-step synthetic pathways to construct larger, more intricate molecular architectures.

The presence of the dichloro substituents on the aromatic ring influences the electronic properties of the molecule, which can be strategically exploited in various coupling reactions. Furthermore, the chiral center at the C3 position of the dihydrofuran ring offers the potential for stereoselective synthesis, a critical aspect in the preparation of biologically active compounds. The strategic placement of the amine group facilitates the introduction of diverse functional groups and the construction of new ring systems, thereby enabling the synthesis of a broad spectrum of novel organic compounds with potential applications in materials science and medicinal chemistry.

Contributions to Drug Discovery and Development Initiatives

The 2,3-dihydrobenzofuran (B1216630) scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This characteristic makes derivatives of this compound of significant interest in drug discovery and development. researchgate.netacs.org The diverse pharmacological activities associated with this scaffold, including anti-inflammatory, antimicrobial, and antitumor properties, underscore its potential as a source of new therapeutic agents. nih.gov

The process of identifying and optimizing lead compounds is a cornerstone of modern drug development. nih.govresearchgate.net A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The this compound scaffold provides a robust starting point for the identification of new lead compounds.

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules for high-throughput screening. cam.ac.uk The goal of DOS is to efficiently explore a large area of chemical space to discover novel compounds with desired biological activities. The this compound scaffold is an excellent starting point for DOS due to its multiple points of diversification.

By employing combinatorial chemistry techniques, researchers can systematically introduce a wide variety of chemical appendages at the amine position and potentially at other positions on the benzofuran ring. This approach allows for the rapid generation of large libraries of related but structurally distinct compounds. researchgate.netacs.org These compound libraries can then be screened against a panel of biological targets to identify "hits"—compounds that exhibit a desired biological effect. The structural diversity of the library increases the probability of finding novel modulators of biological processes, which can then be further developed as therapeutic agents.

Advancements in Medicinal Chemistry through Scaffold Exploration

The exploration of novel molecular scaffolds is a key driver of innovation in medicinal chemistry. The this compound scaffold represents a fertile ground for such exploration. Medicinal chemists are continuously investigating the therapeutic potential of this and related scaffolds by designing and synthesizing new derivatives with tailored biological activities.

The rigid framework of the dihydrobenzofuran ring system provides a well-defined three-dimensional structure that can be used to orient functional groups in specific spatial arrangements for optimal interaction with biological macromolecules. By understanding the SAR of this scaffold, researchers can design next-generation therapeutic agents with improved efficacy and reduced side effects. The ongoing investigation into the chemical space around the this compound core is expected to yield new insights into disease biology and contribute to the development of innovative medicines for a range of human diseases.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 6,7-Dichloro-2,3-dihydrobenzofuran-3-amine, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves halogenation of the benzofuran core or ring-closing reactions with dihalogenated precursors. For example, one-pot pseudo three-component methods (used for dichloro-benzofurans) require controlled halogenation steps, with temperature (e.g., 60–80°C) and stoichiometric ratios of chlorinating agents (e.g., POCl₃ or Cl₂ gas) as critical parameters . Multi-step syntheses may involve protecting amine groups during halogenation to avoid side reactions. Evidence from similar compounds (e.g., 6-chloro derivatives) highlights the use of palladium-catalyzed coupling or nucleophilic aromatic substitution .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions and confirms amine protonation states. For example, aromatic protons in dichloro derivatives show downfield shifts (δ 6.8–7.5 ppm) due to electron-withdrawing Cl groups .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. High-resolution MS (HRMS) distinguishes isotopic clusters from chlorine atoms .

- Infrared (IR) : Identifies amine N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., N₂ or Ar) at –20°C to prevent degradation. Chlorinated amines are prone to hydrolysis; thus, moisture-free environments are critical. Stability tests on similar compounds (e.g., (R)-4-chloro derivatives) recommend periodic purity checks via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and theoretical predictions for dihalogenated benzofuran derivatives?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers) or unexpected tautomerism. For example, in compound 3g ( ), deviations in ¹³C NMR shifts were resolved by computational modeling (DFT calculations) to confirm the dominant tautomer. Cross-validation with 2D NMR (COSY, NOESY) and variable-temperature NMR can clarify conformational dynamics .

Q. What strategies optimize the yield and purity of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Halogenation : Sequential introduction of Cl groups minimizes side reactions. For example, achieved 52% yield for a dichloro-benzofuran by prioritizing chlorination before amine functionalization.

- Purification Techniques : Use silica gel chromatography with gradient elution (hexane/EtOAc) to separate dihalogenated isomers. Recrystallization from ethanol/water mixtures improves purity .

- Catalytic Systems : Pd/C or CuI catalysts enhance regioselectivity in Ullmann-type couplings for aryl chloride formation .

Q. How does X-ray crystallography contribute to understanding the molecular conformation of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and dihedral angles critical for confirming stereochemistry. For instance, used SCXRD to resolve the orthorhombic crystal system (space group Pbca) of a dichloro-quinoxaline derivative, revealing Cl···N non-covalent interactions (3.2–3.5 Å). Such data aids in rationalizing reactivity and designing analogs with improved bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.